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Compound of Interest

Compound Name: Ecteinascidin 743

Cat. No.: B10785122

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ecteinascidin 743 (Trabectedin) and
cisplatin combination therapy with alternative treatments, supported by experimental data. It is
designed to inform researchers, scientists, and drug development professionals on the efficacy,
safety, and mechanistic rationale of this therapeutic strategy.

Preclinical and Clinical Efficacy of Combination
Therapy

The combination of Ecteinascidin 743 (ET-743) and cisplatin has demonstrated synergistic or
additive antitumor effects in various preclinical models, providing a strong rationale for clinical
investigation.[1] In human tumor xenografts, this combination has shown greater efficacy than
either drug used as a single agent at its maximum tolerated dose (MTD).[2] Clinical studies,
primarily Phase | and Il trials, have explored this combination in patients with advanced solid
tumors, particularly ovarian and non-small cell lung cancer.

Key Findings from Clinical Trials:

e Ovarian Cancer: In a Phase | study, the combination of trabectedin and cisplatin showed
promising anti-tumor activity in patients with ovarian cancer.[3] Confirmed partial responses
were observed in 4 out of 13 evaluable ovarian cancer patients.[3] Another Phase | trial
reported two partial responses in patients with pretreated ovarian cancer at the
recommended dose.[4] A Phase Il study of single-agent trabectedin in recurrent ovarian
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cancer showed an overall response rate (ORR) of 43% in platinum-sensitive patients,
suggesting its potential in this patient population and providing a basis for combination
strategies.[5]

e Non-Small Cell Lung Cancer (NSCLC): A Phase | study also included patients with NSCLC,
indicating the potential applicability of this combination beyond ovarian cancer.[3] However, a
Phase Il trial of trabectedin in NSCLC patients pre-treated with platinum, selected based on
specific DNA repair gene expression profiles, showed modest activity, with a median
progression-free survival (PFS) of 1.3 months and a median overall survival (OS) of 5.9
months.[6]

o Other Solid Tumors: Preclinical studies have shown synergistic effects in various other tumor
types, including rhabdomyosarcoma, neuroblastoma, head and neck cancer, and melanoma
xenografts.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the
Ecteinascidin 743 and cisplatin combination, as well as single-agent trabectedin for context.

Table 1: Phase | Clinical Trial of Trabectedin and Cisplatin Combination Therapy
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Table 2: Phase Il Clinical Trial of Single-Agent Trabectedin in Recurrent Ovarian Cancer
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Trabectedin
Platinum- 1,300 pg/m2 (3-
Sessa et al.[5] N ] ] 43% 7.9 months
sensitive hour infusion)
every 3 weeks
Trabectedin
Platinum- 1,300 pg/m2 (3- 2 partial
Sessa et al.[5] ) ) ) Not Reported
resistant hour infusion) responses

every 3 weeks

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are summaries of protocols used in key preclinical studies.

In Vitro Synergy Assessment

e Cell Lines: Human tumor cell lines such as TE-671 rhabdomyosarcoma, Igrov-1, and 1A9
human ovarian carcinoma are utilized.[2]

e Drug Exposure: Cells are exposed to a range of concentrations of Ecteinascidin 743 and
cisplatin, both as single agents and in combination. The drugs can be administered
simultaneously or sequentially (e.g., 1 hour apart).[2]

« Viability/Cytotoxicity Assay: Cell viability is typically assessed using assays like the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a defined incubation
period (e.g., 72 hours).[1]

o Data Analysis: The combination index (CI) is calculated to determine the nature of the drug
interaction (synergism, additivity, or antagonism). A Cl value less than 1 indicates synergy.[1]

In Vivo Human Tumor Xenograft Model

e Animal Model: Immunodeficient mice (e.g., nude mice) are used.
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e Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically (e.g.,
in the peritoneal cavity for ovarian cancer models).[2]

o Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment
groups: vehicle control, Ecteinascidin 743 alone, cisplatin alone, and the combination of
both drugs. Doses are typically at the maximum tolerated dose for each agent.[2]

» Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. For
orthotopic models, survival is the primary endpoint.[2]

o Toxicity Assessment: Animal body weight and general health are monitored as indicators of
treatment-related toxicity.[2]

Mechanistic Insights and Signaling Pathways

The synergistic effect of Ecteinascidin 743 and cisplatin is rooted in their distinct but
complementary mechanisms of action, primarily involving DNA repair pathways.

Ecteinascidin 743 binds to the minor groove of DNA, forming adducts that trigger the
Nucleotide Excision Repair (NER) pathway.[7] Uniquely, ET-743 is more cytotoxic to cells with
a proficient NER system because the repair process itself leads to the formation of lethal DNA
double-strand breaks.[8][9] Cisplatin, on the other hand, forms DNA adducts that are also
recognized and repaired by the NER pathway.

The combination of these two agents is thought to overwhelm the DNA repair machinery,
leading to an accumulation of DNA damage and enhanced apoptosis. Cells that are deficient in
NER are resistant to Ecteinascidin 743 but can be sensitive to cisplatin, highlighting the
complex interplay between these drugs and the cellular DNA repair capacity.[3]
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Synergistic Mechanism of Ecteinascidin 743 and Cisplatin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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